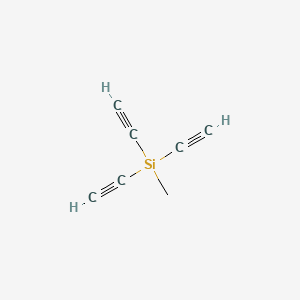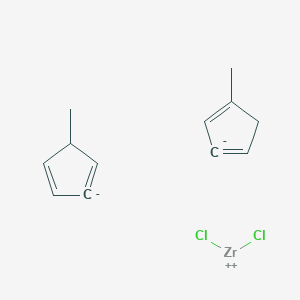
Dichlorozirconium(2+); 1-methylcyclopenta-1,3-diene; 5-methylcyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorozirconium(2+); 1-methylcyclopenta-1,3-diene; 5-methylcyclopenta-1,3-diene is a coordination compound that involves zirconium as the central metal ion coordinated with two chlorine atoms and two cyclopentadiene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorozirconium(2+); 1-methylcyclopenta-1,3-diene; 5-methylcyclopenta-1,3-diene typically involves the reaction of zirconium tetrachloride with 1-methylcyclopenta-1,3-diene and 5-methylcyclopenta-1,3-diene. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the zirconium compound. The reaction conditions often include the use of a solvent such as toluene or tetrahydrofuran and a temperature range of 0°C to 25°C.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Dichlorozirconium(2+); 1-methylcyclopenta-1,3-diene; 5-methylcyclopenta-1,3-diene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxide and other by-products.
Reduction: Reduction reactions can convert the compound to lower oxidation states of zirconium.
Substitution: The chlorine atoms can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of organometallic reagents such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Zirconium oxide and various organic by-products.
Reduction: Lower oxidation state zirconium compounds.
Substitution: New organozirconium compounds with different ligands.
Scientific Research Applications
Dichlorozirconium(2+); 1-methylcyclopenta-1,3-diene; 5-methylcyclopenta-1,3-diene has several scientific research applications:
Catalysis: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Material Science: The compound is studied for its potential use in the development of new materials with unique properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for the synthesis of biologically active compounds.
Industrial Applications: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Dichlorozirconium(2+); 1-methylcyclopenta-1,3-diene; 5-methylcyclopenta-1,3-diene involves the coordination of the zirconium ion with the cyclopentadiene ligands. This coordination stabilizes the zirconium ion and allows it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally involve the activation of small molecules such as olefins or alkynes.
Comparison with Similar Compounds
Similar Compounds
Dichlorozirconium(2+); cyclopenta-1,3-diene: Similar structure but without the methyl groups on the cyclopentadiene ligands.
Dichlorozirconium(2+); 1,3-dimethylcyclopenta-1,3-diene: Similar structure with two methyl groups on the cyclopentadiene ligands.
Uniqueness
The presence of the methyl groups on the cyclopentadiene ligands in Dichlorozirconium(2+); 1-methylcyclopenta-1,3-diene; 5-methylcyclopenta-1,3-diene provides unique steric and electronic properties that can influence its reactivity and selectivity in catalytic processes. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C12H14Cl2Zr |
|---|---|
Molecular Weight |
320.37 g/mol |
IUPAC Name |
dichlorozirconium(2+);1-methylcyclopenta-1,3-diene;5-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C6H7.2ClH.Zr/c2*1-6-4-2-3-5-6;;;/h2,5H,4H2,1H3;2,4-6H,1H3;2*1H;/q2*-1;;;+4/p-2 |
InChI Key |
WIAQYBCFEZCTNQ-UHFFFAOYSA-L |
Canonical SMILES |
CC1C=C[C-]=C1.CC1=C[C-]=CC1.Cl[Zr+2]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


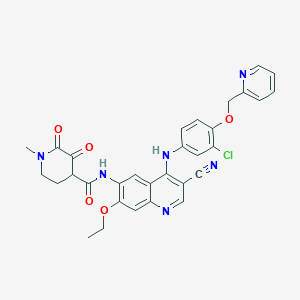
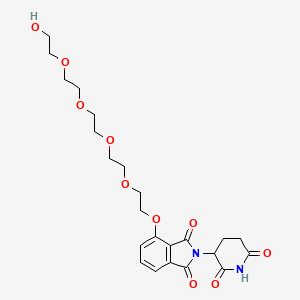

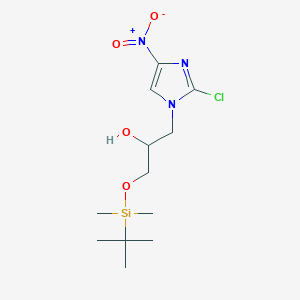
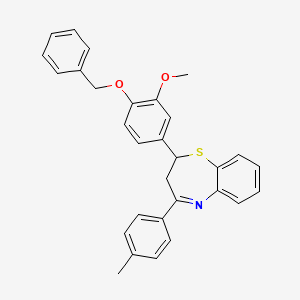
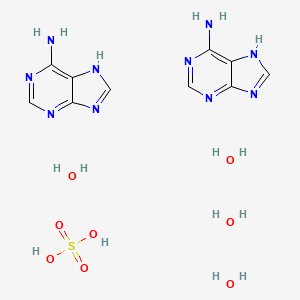
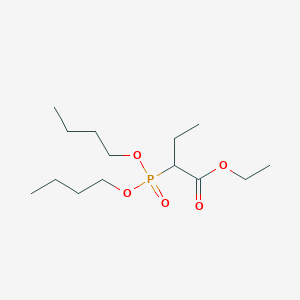
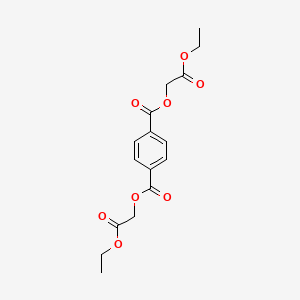
![1,5,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene](/img/structure/B14762070.png)
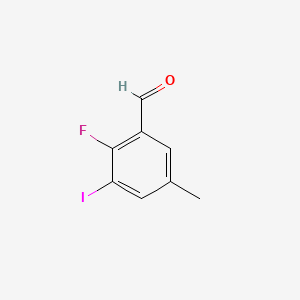
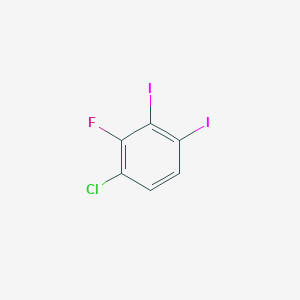
![9-((3aR,4S,6R,6aR)-6-(Aminomethyl)-2,2-dimethyl-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B14762081.png)
![(Z)-2'-(benzyloxy)-3'-(2-(1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazineyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14762085.png)
